(S)-4-Methylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKRGYRYEQYTOH-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434027 | |
| Record name | (S)-4-Methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31551-66-3 | |
| Record name | (S)-4-Methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Asymmetric Synthetic Methodologies for S 4 Methylpyrrolidin 2 One and Chiral 4 Methylpyrrolidin 2 One Derivatives
Biocatalytic Approaches to Chiral Pyrrolidinones
Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, prized for its high selectivity, mild operating conditions, and environmental compatibility. mdpi.com Enzymes, whether as isolated proteins or within whole-cell systems, are increasingly employed for the production of enantiopure compounds from laboratory to industrial scales. mdpi.com
Enzyme-Mediated Transformations from Biomass-Derived Feedstocks (e.g., Levulinic Acid and its derivatives)
Levulinic acid (LA), a key platform chemical derived from the hydrolysis of lignocellulosic biomass, is an attractive and sustainable starting material for valuable N-containing chemicals, including chiral pyrrolidinones. mdpi.comresearchgate.net However, it is important to note that the five-carbon backbone of levulinic acid naturally leads to the formation of 5-methylpyrrolidin-2-one (B85660) derivatives rather than the 4-methyl isomers.
A significant biocatalytic route is the reductive amination of levulinic acid to form an optically pure amino acid precursor, which then cyclizes to the corresponding lactam. For instance, (S)-4-aminopentanoic acid is a crucial precursor for (S)-5-methylpyrrolidin-2-one. acs.orgresearchgate.net Researchers have engineered amine dehydrogenases (AmDHs) to overcome the low activity of natural enzymes towards levulinic acid. acs.orgresearchgate.net Through directed evolution, a mutant AmDH from Petrotoga mobilis (PmAmDH) showed an 18-fold increase in catalytic efficiency. acs.orgresearchgate.net This engineered enzyme facilitated the reductive amination of 0.5 M levulinic acid with over 97% conversion, producing (S)-4-aminopentanoic acid with greater than 99% enantiomeric excess (ee) and a 90% yield. acs.orgresearchgate.net
Another enzymatic approach utilizes ω-transaminase (ω-TA) enzymes. An ω-TA from Burkholderia vietnamiensis, expressed in Escherichia coli, demonstrated broad substrate specificity. mdpi.com This enzyme successfully synthesized (S)-4-aminovaleric acid from levulinic acid with a 66% yield and 99% ee, highlighting its potential for producing high-purity γ-amino acids that are direct precursors to chiral 5-methylpyrrolidin-2-ones. mdpi.comresearchgate.net
Table 1: Enzyme-Mediated Synthesis of Chiral Pyrrolidinone Precursors from Levulinic Acid
| Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Engineered Amine Dehydrogenase (PmAmDH Mutant) | Levulinic Acid | (S)-4-aminopentanoic acid | 90% | >99% (S) |
| ω-Transaminase (from B. vietnamiensis) | Levulinic Acid | (S)-4-aminovaleric acid | 66% | 99% (S) |
Data sourced from references mdpi.comacs.orgresearchgate.netresearchgate.net.
Chemoenzymatic Strategies for Stereoselective Pyrrolidinone Synthesis
Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical reactions to create efficient synthetic cascades. A notable example is the development of a chemoenzymatic route for synthesizing (S)-4-aminopentanoic acid starting from renewable starch. acs.orgresearchgate.net This approach underscores the potential of integrating biocatalysis with readily available bio-feedstocks.
Kinetic resolution, a classic chemoenzymatic technique, is also employed. For example, a strategy has been developed for the synthesis of non-racemic chiral 3-hydroxylactams, including 3-hydroxy-2-pyrrolidinones. doi.org This method begins with economical starting materials like γ-butyrolactone, which is chemically converted to a racemic acetylated lactam. doi.org A lipase (B570770) enzyme is then used to selectively hydrolyze one enantiomer, allowing for the separation of the two enantiomers. doi.org Lipase PS from Pseudomonas cepacia has been shown to be effective in the resolution of pyrrolo[2,1-b]quinazolinones, providing the acetate (B1210297) of the (S)-enantiomer with 98% ee. acs.org
More recently, imine reductases (IREDs) have been utilized in chemoenzymatic pathways. An engineered IRED was used for the synthesis of (R)-desmethylselegiline, a key intermediate for a Parkinson's disease therapeutic, achieving high conversion (97%) and stereoselectivity (97% ee). mdpi.com Such enzyme-catalyzed reductive aminations offer a powerful method for producing a wide range of chiral amines and their corresponding cyclized lactam derivatives. mdpi.com
Chemocatalytic Strategies for Enantioselective Pyrrolidinone Synthesis
Chemocatalysis provides a diverse toolkit for asymmetric synthesis, utilizing transition metal complexes and small organic molecules to control stereochemistry with high precision.
Transition Metal-Catalyzed Asymmetric Reactions for Ring Formation and Functionalization
Transition metals are widely used to catalyze the asymmetric synthesis of heterocyclic compounds. catalyst-enabling-synthetic-chemistry.com A direct asymmetric reductive amination of bio-based levulinic acid (LA) and its ester, methyl levulinate (ML), has been achieved using a chiral ruthenium catalyst. nih.gov This reaction, employing a Ru/bisphosphine complex, produces enantioenriched (S)-5-methylpyrrolidinone with excellent enantioselectivity (up to 96% ee) and high isolated yields (up to 89%). nih.gov Isotope labeling studies suggest the mechanism involves an imine-enamine tautomerization and cyclization, followed by the asymmetric hydrogenation of the resulting cyclic enamide. nih.gov
Nickel-catalyzed reactions have also proven effective for constructing chiral pyrrolidinones. The enantioselective cyclization of alkene-tethered carbamoyl (B1232498) electrophiles is a powerful method for accessing chiral 5-membered lactams. chinesechemsoc.org This strategy has been used for the synthesis of α-alkenylated pyrrolidinones through a process involving a η3-π-allyl nickel intermediate, yielding products with excellent enantiomeric excess. chinesechemsoc.org
Palladium catalysis has enabled the asymmetric synthesis of 2-pyrrolidinones featuring a quaternary stereocenter at the 3-position. rsc.org This was accomplished through the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates, where a newly developed chiral phosphoramidite (B1245037) ligand was key to achieving high enantioselectivity. rsc.org
Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Pyrrolidinones
| Catalyst System | Substrate(s) | Product Type | Yield | Enantiomeric Excess (ee) |
| Ru/Chiral Bisphosphine | Levulinic Acid / NH₃ / H₂ | (S)-5-Methylpyrrolidinone | up to 89% | up to 96% |
| Ni/Chiral Ligand | Alkene-tethered Carbamoyl Halide | α-Alkenylated Pyrrolidinone | High | Excellent |
| Pd/Chiral Phosphoramidite | γ-Methylidene-δ-valerolactone / Isocyanate | 3,3-Disubstituted Pyrrolidinone | High | High |
Data sourced from references nih.govchinesechemsoc.orgrsc.org.
Organocatalytic Methodologies for Chiral Induction in Pyrrolidinone Synthesis
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a cornerstone of asymmetric synthesis. nih.gov A combined photoredox and Lewis base catalysis approach has been reported for the preparation of chiral pyrrolidinones. nih.govscimarina.com In this process, an α-amino radical is generated via photoredox activation and is then intercepted stereoselectively by an α,β-unsaturated acyl ammonium (B1175870) intermediate, which is formed and controlled by a chiral isothiourea organocatalyst. nih.govscimarina.com The subsequent cyclization yields highly enantioenriched pyrrolidinones. nih.govscimarina.com
Organocatalysis has been successfully applied to the synthesis of 4-substituted pyrrolidinones, which are direct analogs of the target compound. A seven-step synthesis of a PET imaging agent, SynVesT-1, features a key organocatalytic conjugate addition. nih.gov The reaction between a cinnamaldehyde (B126680) derivative and nitromethane (B149229), catalyzed by a Jørgensen–Hayashi-type diarylprolinol silyl (B83357) ether, produces a 3-aryl-4-nitrobutanoate precursor. nih.gov This intermediate is then converted via a nickel borate-mediated reduction and cyclization into the key (4R)-4-arylpyrrolidin-2-one intermediate. nih.gov
Chiral Auxiliary-Based Synthetic Routes
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
One of the most direct methods for synthesizing (S)-4-Methylpyrrolidin-2-one involves a chiral auxiliary. A validated protocol describes the reduction of an oxazoline (B21484) derived from (R)-phenylglycinol, which serves as the chiral auxiliary. The use of a reducing agent like diisobutylaluminum hydride (DIBA-H) ensures high enantiomeric excess in the final product.
Evans-type oxazolidinones are among the most popular and effective chiral auxiliaries. wikipedia.org These auxiliaries can be acylated and then subjected to various diastereoselective reactions, such as alkylations and aldol (B89426) reactions, to create new stereocenters with high levels of control. wikipedia.org For example, polymer-supported Evans-type auxiliaries have been used for solid-phase asymmetric aldol reactions, with the products being cleaved from the support to yield chiral molecules that can be further elaborated into lactams or other heterocycles. nih.gov Similarly, camphorsultam is another robust auxiliary used in Michael additions and other transformations to install chirality, which can then be carried forward into a pyrrolidinone ring system. wikipedia.org
Utilization of Chiral Precursors (e.g., L-proline and its derivatives) in Multi-step Synthesis of this compound Analogues
The "chiral pool" approach, which utilizes readily available and inexpensive enantiopure natural products as starting materials, is a cornerstone of asymmetric synthesis. L-proline, a naturally occurring amino acid, is a prominent chiral precursor for the synthesis of various pyrrolidine (B122466) derivatives. tcichemicals.com
A notable strategy involves a multi-step synthesis starting from L-proline to create key intermediates for more complex molecules. For instance, methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, an important intermediate in the biosynthesis of tropane (B1204802) alkaloids, has been synthesized from L-proline. researchgate.net This synthesis began with the protection of the L-proline, followed by reduction to a chiral amino alcohol, Swern oxidation, a Wittig reaction, and finally a decarboxylative condensation to yield the target 3-oxobutanoate with the (S)-chirality preserved. researchgate.net Similarly, trans-4-hydroxy-L-proline has served as a starting point for preparing (2S,4RS)-tert-butyl 2-(4-methoxybenzyl)-4-methyl-4-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate, a substituted pyrrolidine derivative. umich.edu
The synthesis of chiral diamines, which can act as ligands in asymmetric catalysis, has also been achieved starting from (S)-proline, demonstrating the versatility of this chiral precursor. psu.edu These multi-step sequences, while sometimes lengthy, provide a reliable pathway to complex chiral pyrrolidine structures by building upon the inherent stereochemistry of the starting material. nih.gov
Diastereoselective Control with Temporarily Incorporated Chiral Auxiliaries in Pyrrolidinone Derivatization
An alternative to the chiral pool approach is the use of a chiral auxiliary—a molecule that is temporarily incorporated into a non-chiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This method offers high levels of diastereoselectivity in the formation of chiral pyrrolidinone derivatives.
The use of chiral auxiliaries has been effectively employed for the preparation of proline derivatives in high enantiomeric purity. uow.edu.au For example, the asymmetric Michael addition of lithium enolates derived from N-alkylidene or arylidene imino esters to a chiral oxazolidinone acceptor has yielded polyfunctionalized proline derivatives with high diastereoselectivity. uow.edu.au Evans' chiral auxiliaries, particularly N-acyl oxazolidinones, are well-regarded for their effectiveness in directing asymmetric aldol reactions, which can be a key step in constructing substituted pyrrolidine rings. researchgate.net
Ellman's chiral tert-butanesulfinamide is another powerful auxiliary used in the stereoselective synthesis of chiral amines, which are precursors to pyrrolidinones. osi.lv This method is valuable for creating amines with multiple stereogenic centers through the diastereoselective reduction of N-tert-butanesulfinylketimines. osi.lv Furthermore, the conjugate addition of heteroaryl-lithium reagents to substrates bearing (S,S)-(+)-pseudoephedrine as a chiral auxiliary has enabled the enantioselective synthesis of 3-substituted pyrrolidines. acs.org These auxiliary-based methods provide a flexible and powerful means to control stereochemistry during the derivatization of the pyrrolidinone scaffold.
Novel and Green Synthetic Protocols
In recent years, the principles of green chemistry have increasingly influenced the design of synthetic routes. For pyrrolidinone synthesis, this has led to the development of novel protocols that utilize alternative energy sources like microwaves and advanced reactor technologies like flow chemistry, as well as a focus on sustainable solvents and reaction conditions.
Microwave-Assisted and Flow Chemistry Applications in Pyrrolidinone Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a significant alternative to conventional heating methods. The primary advantage of microwave irradiation is a dramatic reduction in reaction time, often from hours to mere minutes, which translates to lower energy consumption. google.com In the synthesis of N-methyl pyrrolidone (NMP), microwave irradiation for the synthesis of the N-methyl succinimide (B58015) intermediate reduced the reaction time from 5-6 hours to 2-5 minutes. google.com Similarly, a one-pot, three-component reaction to produce various substituted pyrrolidinones was successfully developed using microwave assistance. researchgate.net Studies have demonstrated the energy efficiency of microwave-assisted synthesis of pyrrolidinones using a sulfonic acid functionalized ionic liquid as a catalyst in ethylene (B1197577) glycol. um.edu.myresearchgate.net
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 5-6 hours | 2-5 minutes | google.com |
| Energy Input | Higher | Lower | google.com |
| Efficiency | Moderate | Often higher yields in shorter time | um.edu.my |
This table provides a generalized comparison based on findings in the cited literature.
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for pyrrolidinone synthesis. These benefits include faster reaction times, superior mixing, and enhanced safety and scalability. acs.org The translation of an electrochemical batch oxidative cyclization/functionalization of 2-pyrrolidinones to a continuous flow electrochemical reactor resulted in an excellent productivity of 0.40 g/(h·mL) and yields of up to 81%. acs.org Flow chemistry is considered the most straightforward approach for scaling up such electrochemical reactions. acs.org Photochemical synthesis of pyrrolidine analogues has also been successfully implemented in flow reactors, enabling kilogram-scale production. acs.orgresearchgate.netnih.gov
Development of Sustainable Solvent Systems and Reaction Conditions for Chiral Pyrrolidinone Production
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, significant research has been dedicated to finding greener alternatives for chiral pyrrolidinone production.
Water is an ideal green solvent, and a microwave-assisted green synthetic methodology for substituted pyrrolidinones has been developed using water as the medium. researchgate.net Other sustainable solvents investigated include ethylene glycol, which has been used in the microwave-assisted synthesis of pyrrolidinone derivatives. um.edu.myresearchgate.net A major advancement in green chemistry is the development of bio-based solvents. Cyrene (dihydrolevoglucosenone) is a prominent example, derived from cellulose (B213188) in a two-step process. rsc.orgmdpi.com It is biodegradable, non-toxic, and positioned as a viable substitute for petroleum-based dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). rsc.orgmdpi.com Deep eutectic solvents (DESs) have also emerged as a greener alternative to traditional organic solvents and have shown potential in the synthesis of amines, which are key precursors for pyrrolidinones. researchgate.net
Beyond solvents, using renewable starting materials is a core principle of green chemistry. Levulinic acid, a platform molecule derived from biomass, is an attractive starting material for producing valuable chiral compounds. mdpi.com Methodologies have been developed for the asymmetric synthesis of (S)-5-methylpyrrolidin-2-one from levulinic acid using biocatalytic one-pot, two-step approaches that operate under mild conditions (30 °C) and achieve high yields (75–80%) and excellent enantioselectivity (>99% ee). mdpi.com
| Green Approach | Example Application in Pyrrolidinone Synthesis | Key Benefit | Reference |
| Renewable Feedstock | Synthesis of (S)-5-methylpyrrolidin-2-one from biomass-derived levulinic acid. | Reduces reliance on fossil fuels. | mdpi.com |
| Green Solvents | Use of water, ethylene glycol, or Cyrene as the reaction medium. | Reduces toxicity and environmental impact. | researchgate.netum.edu.mymdpi.com |
| Biocatalysis | Engineered amine dehydrogenase for reductive amination of levulinic acid. | High selectivity, mild reaction conditions. | mdpi.com |
This table summarizes various green and sustainable approaches relevant to the production of chiral pyrrolidinones.
Biosynthetic Pathways Involving Pyrrolidinone Structures
Role of (S)-4-Methylpyrrolidin-2-one Analogues as Biosynthetic Intermediates
While this compound itself is not a direct intermediate, its structural analogues are central to the formation of the tropane (B1204802) skeleton. The biosynthesis of all tropane alkaloids converges on a common precursor, the N-methyl-Δ¹-pyrrolinium cation. nih.gov This reactive iminium ion is the primary building block for the pyrrolidine (B122466) ring found within the final tropane structure. nih.govnih.govwikipedia.org
The pathway begins with the amino acids ornithine or arginine, which are converted to putrescine. nih.govwikipedia.org Putrescine is then N-methylated to form N-methylputrescine, which subsequently undergoes oxidative deamination to yield 4-methylaminobutanal. This aldehyde spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. wikipedia.orgmdpi.com
Intermediates in Tropane Alkaloid Biosynthesis (e.g., precursors to cocaine)
From the N-methyl-Δ¹-pyrrolinium cation, the biosynthetic pathways for different tropane alkaloids diverge. In the formation of both cocaine in Erythroxylum coca and tropinone (B130398) (a precursor to scopolamine) in Atropa belladonna, the pyrrolinium cation is condensed with acetate (B1210297) units derived from acetyl-CoA or malonyl-CoA. nih.govwikipedia.org
A key intermediate analogous to this compound is 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA). nih.govnih.govresearchgate.net This molecule is formed through the condensation of the N-methyl-Δ¹-pyrrolinium cation with two malonyl-CoA units, a reaction catalyzed by a specific type of enzyme. nih.govnih.gov In the biosynthesis of cocaine, only the (S)-enantiomer of the resulting substituted pyrrolidine can cyclize to form the tropane ring system. wikipedia.org This intermediate then undergoes a series of reactions including hydrolysis, methylation, and reduction to form methylecgonine (B8769275), the penultimate precursor to cocaine. nih.govwikipedia.org The final step is the esterification of methylecgonine with benzoyl-CoA. nih.govresearchgate.net
Enzymatic Mechanisms and Gene Expression Studies Relevant to Pyrrolidinone Formation
The biosynthesis of the pyrrolidine core and its subsequent conversion into the tropane skeleton are orchestrated by a series of specialized enzymes whose genes are often expressed in a tissue-specific manner.
The initial formation of the N-methyl-Δ¹-pyrrolinium cation is catalyzed by two key enzymes: putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO). mdpi.compnas.org Gene expression studies in tropane alkaloid-producing plants like Atropa belladonna have shown that the genes for these enzymes are preferentially expressed in the roots, which are the primary site of tropane alkaloid biosynthesis. nih.gov
The crucial condensation step to form the pyrrolidine-containing intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, is catalyzed by a non-canonical type III polyketide synthase (PKS), named pyrrolidine ketide synthase (PYKS). nih.govnih.govnih.gov This enzyme directly uses the N-methyl-Δ¹-pyrrolinium cation as a starter substrate for two rounds of decarboxylative condensation with malonyl-CoA. nih.govnih.gov Silencing of the AbPYKS gene in A. belladonna leads to a significant reduction in tropane alkaloid levels and an accumulation of the N-methyl-Δ¹-pyrrolinium cation, confirming its critical role. nih.govnih.gov
Following the formation of MPOA, the second ring of the tropane skeleton is formed via cyclization catalyzed by a cytochrome P450 enzyme. In A. belladonna, this enzyme is AbCYP82M3, which converts MPOA to tropinone. nih.govnih.govresearchgate.net In cocaine biosynthesis in Erythroxylum coca, a different set of enzymes, including EnCYP81AN15 and the methyltransferase EnMT4, are required to form the methylecgonone skeleton from MPOA. gwern.net This highlights an instance of convergent evolution, where different plant families have independently evolved distinct enzymatic machinery to produce the same core chemical scaffold. pnas.org
The table below summarizes the key enzymes involved in the formation and elaboration of the pyrrolidine ring in tropane alkaloid biosynthesis.
| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Plant Family/Species |
| Putrescine N-methyltransferase | PMT | Putrescine, S-adenosyl methionine | N-methylputrescine | Solanaceae (Atropa belladonna) |
| N-methylputrescine oxidase | MPO | N-methylputrescine | 4-methylaminobutanal (leads to N-methyl-Δ¹-pyrrolinium cation) | Solanaceae (Atropa belladonna) |
| Pyrrolidine Ketide Synthase | PYKS | N-methyl-Δ¹-pyrrolinium cation, Malonyl-CoA | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA) | Solanaceae (Atropa belladonna) |
| Tropinone Synthase | AbCYP82M3 | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA) | Tropinone | Solanaceae (Atropa belladonna) |
| Ecgonone Synthase | EnCYP81AN15 | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA) | Ecgonone intermediate | Erythroxylaceae (Erythroxylum coca) |
| O-methyltransferase | EnMT4 | Ecgonone intermediate | Methylecgonone | Erythroxylaceae (Erythroxylum coca) |
Advanced Research on Derivatives and Structural Analogs of S 4 Methylpyrrolidin 2 One
Diversification Strategies for Pyrrolidinone Scaffolds
The functionalization of the pyrrolidinone ring is a key strategy for generating novel compounds with diverse properties. acs.org Synthetic chemists have developed numerous methods to modify the scaffold at both the nitrogen and carbon atoms, allowing for precise control over the final molecular architecture.
One straightforward approach involves the distillation of methyl-4-alkylamino-3-methylbutyrates, which leads to the formation of 1-Alkyl-4-methyl-2-pyrrolidones. unl.edu This method allows for the introduction of various alkyl groups at the nitrogen atom. Another versatile starting material is S-pyroglutamic acid, a natural chiral synthon, which enables the synthesis of optically active 2-pyrrolidinones. nih.gov This approach facilitates the insertion of diverse substituents at the 1-position, including those containing other heterocyclic moieties like imidazole (B134444), leading to compounds with multiple stereogenic centers. nih.gov
The impact of N-substitution on the molecular architecture is significant. Introducing bulky or rigid groups can direct the conformation of the molecule and influence its binding properties with biological targets. For instance, the synthesis of N-aryl pyrrolidinones can be achieved through methods like the ultrasound-promoted one-pot multicomponent reaction of anilines, an aldehyde, and diethyl acetylenedicarboxylate, which introduces aromatic systems directly onto the nitrogen atom. rsc.org These N-aryl substituents can engage in pi-stacking interactions and provide vectors for further functionalization.
Table 1: Examples of N-Substitution Strategies for Pyrrolidinone Scaffolds
| Starting Material | Reagents/Conditions | N-Substituent Introduced | Reference |
|---|---|---|---|
| Methyl-4-alkylamino-3-methylbutyrates | Vacuum distillation | Alkyl groups | unl.edu |
| S-pyroglutamic acid | Multi-step synthesis | Imidazole-containing moieties | nih.gov |
Beyond N-substitution, the carbon framework of the pyrrolidinone ring offers multiple sites for functionalization. Achieving regioselectivity—the ability to modify a specific carbon atom—is crucial for creating well-defined structural analogs.
The Hofmann–Löffler–Freytag (HLF) reaction is a powerful technique for the late-stage functionalization of molecules to generate pyrrolidine (B122466) ring systems. nih.govpharma.hr This radical-mediated process allows for the regioselective formation of 5-membered rings through an intramolecular hydrogen atom transfer (HAT), typically favoring the 1,5-HAT pathway. nih.govpharma.hr This method provides a route to functionalize specific C-H bonds, leading to substituted pyrrolidines. pharma.hr
Palladium-catalyzed C-H activation has also emerged as a sophisticated tool for regioselective arylation. By using a directing group, such as an aminoquinoline auxiliary at the C3 position, it is possible to achieve highly selective arylation at the C4 position of the pyrrolidinone ring. acs.org This strategy is notable for its excellent regio- and stereoselectivity, producing cis-3,4-disubstituted pyrrolidines with complete retention of the original enantiomeric excess. acs.org
Another innovative approach involves a one-pot process that combines nucleophilic ring-opening of a cyclopropane (B1198618), a Smiles-Truce aryl transfer, and lactam formation to produce α-arylated pyrrolidinones. acs.org This method is operationally simple and provides access to densely functionalized pyrrolidinone scaffolds from commercially available starting materials. acs.org Furthermore, 1,3-dipolar cycloaddition reactions offer a pathway to highly substituted, N-fused pyrrolidinyl spirooxindoles, where the regioselectivity can be controlled by the choice of the dipolarophile. mdpi.com
Structure-Activity Relationship (SAR) Studies for Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For pyrrolidinone derivatives, SAR studies provide crucial insights for rational molecular design in academic research.
In a study of pyrrolidine amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA), systematic modifications revealed key structural requirements for potency. nih.gov It was found that small, lipophilic substituents at the 3-position of a terminal phenyl group were optimal. Conversely, substitution at the 2-position of the same phenyl ring generally led to a significant reduction in inhibitory potency. nih.gov The nature of the linker between the pyrrolidinone core and the terminal phenyl group also played a role; conformationally flexible linkers tended to increase potency. nih.gov
For a series of pyrrolidine pentamine derivatives, SAR analysis showed that truncations to the molecule resulted in a loss of inhibitory activity against the aminoglycoside 6'-N-acetyltransferase type Ib. nih.gov However, modifications to the functionalities at different positions (R1-R5) and their stereochemistry had varied effects, highlighting the potential for optimization. nih.gov A significant correlation was found between molecular docking values (ΔG) and the inhibitory activity of these compounds, validating the computational models used in their design. nih.gov
Table 2: Summary of Structure-Activity Relationship Findings for Pyrrolidinone Derivatives
| Compound Class | Target | Key SAR Finding | Impact on Activity | Reference |
|---|---|---|---|---|
| Pyrrolidine amides | NAAA | Small lipophilic group at 3-position of terminal phenyl ring | Potency is preferable | nih.gov |
| Pyrrolidine amides | NAAA | Substitution at 2-position of terminal phenyl ring | Significant reduction in potency | nih.gov |
Design and Synthesis of Pyrrolidinone-Based Scaffolds for Chemical Probing and Research Tools
The pyrrolidinone scaffold is not only a component of potential therapeutic agents but also serves as a foundation for designing chemical probes and research tools to investigate biological processes. frontiersin.org The ability to synthesize a variety of functionalized pyrrolidinones allows for the creation of molecules tailored for specific research applications. acs.org
For example, kainoids, a class of naturally occurring pyrrolidine dicarboxylate derivatives, are potent neuroexcitatory agents that act on glutamate (B1630785) receptors. frontiersin.org Due to their specific activity, they are widely used as pharmacological probes to study the function of these receptors in the central nervous system. frontiersin.org
The development of novel synthetic methods directly contributes to the creation of new research tools. A one-step, metal-free synthesis of densely functionalized pyrrolidinones from arylsulfonamides and cyclopropane diesters provides rapid access to valuable pharmacophore structures. acs.org The resulting products can be easily diversified; for instance, a nitroarene group can be reduced to an aniline, introducing a versatile functional handle for attaching fluorescent tags, biotin (B1667282) labels, or other reporter groups necessary for chemical biology studies. acs.org
The synthesis of optically active 2-pyrrolidinones from S-pyroglutamic acid, incorporating moieties like imidazole, can also be leveraged to create research tools. nih.gov The imidazole group can act as a metal-coordinating ligand or a key interaction point in a biological target, making these compounds useful for probing enzyme active sites or metal-dependent biological systems. The modularity of these synthetic routes is key to developing tailored molecules for hypothesis-driven research.
S 4 Methylpyrrolidin 2 One and Its Derivatives in Catalysis and Asymmetric Induction
Chiral Ligand and Catalyst Development
The rigid, cyclic structure of the pyrrolidine (B122466) ring makes it an ideal framework for the design of chiral ligands and organocatalysts. mdpi.com By modifying the pyrrolidine core, researchers have developed a vast library of catalysts tailored for specific transformations, optimizing both reactivity and selectivity. mdpi.com
Chiral vicinal diamines are highly valued structural motifs in the field of asymmetric catalysis. Derivatives of (S)-4-Methylpyrrolidin-2-one, particularly those based on the proline framework, have been instrumental in the synthesis of novel chiral diamine ligands. mdpi.com These ligands coordinate with metal centers to create chiral environments that guide the stereochemical course of a reaction.
The synthesis of these ligands often involves modifying the core pyrrolidine structure to introduce additional stereogenic centers or functional groups that can fine-tune the catalyst's properties. researchgate.net For instance, C2-symmetric diamines derived from (1R, 2R)-(-)-1,2-diaminocyclohexane have been extensively studied, but the principles extend to pyrrolidine-based systems. researchgate.net The development of these ligands is crucial for reactions like the asymmetric addition of diethylzinc (B1219324) to aldehydes and 1,4-conjugate Michael additions. researchgate.net Sequential palladium and rhodium catalysis has also emerged as a powerful strategy for accessing optically active, polyfunctionalized diamines from simpler starting materials. nih.gov These diamines can be used directly as ligands or can be further elaborated to produce other valuable chiral structures.
Table 1: Examples of Pyrrolidine-Derived Chiral Diamine Ligands and Their Applications
| Ligand Type | Synthetic Origin/Method | Typical Application | Reference |
|---|---|---|---|
| Proline-derived Diamines | Synthesized from (S)-proline | Borane-mediated enantioselective reduction of ketones | mdpi.com |
| C2-Symmetric Diamines | Derivatives of (1R, 2R)-(-)-1,2-diaminocyclohexane | Asymmetric addition of diethylzinc to benzaldehyde | researchgate.net |
| Polyfunctionalized Diamines | Sequential Pd- and Rh-catalyzed transformations | Asymmetric synthesis of complex polyamine architectures | nih.gov |
| Vicinal Diamines | Elaboration of parent diamines | General ligands for chiral catalysts |
Pyrrolidine-based organocatalysts have been successfully employed in a wide array of enantioselective transformations. mdpi.com A prominent application is in the asymmetric addition of nucleophiles to aldehydes, a fundamental carbon-carbon bond-forming reaction.
One notable example is the amine-catalyzed conjugate addition of aldehydes to oxetane- and azetidine-containing nitroolefins, which yields γ-nitroaldehydes. nih.gov These intermediates are key building blocks for medicinally relevant spirocyclic oxetane/azetidine-pyrrolidines. nih.govthieme-connect.de This approach demonstrates the ability of pyrrolidine-based catalysts to control stereochemistry in the formation of complex cyclic systems. nih.gov
Another powerful method is the enantioselective Henry addition, where a Cu(II)-amino pyridine (B92270) complex catalyzes the reaction between methyl 4-nitrobutyrate and various aldehydes. nih.gov This reaction produces versatile chiral building blocks with high enantioselectivity. Furthermore, a novel method utilizing Singly Occupied Molecular Orbital (SOMO) activation has enabled the enantioselective (3+2) coupling of aldehydes and conjugated olefins to rapidly generate stereochemically complex pyrrolidine products with high efficiency and enantiocontrol. acs.org
Table 2: Performance of Pyrrolidine-Based Catalysts in Asymmetric Additions to Aldehydes
| Reaction Type | Catalyst System | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Conjugate Addition | Hayashi–Jørgensen catalyst | Aldehydes, Nitro-olefins | γ-Nitroaldehydes | Up to 99% | thieme-connect.de |
| Henry Addition | Cu(II)-amino pyridine complex | Aldehydes, Methyl 4-nitrobutyrate | γ-Nitro-δ-hydroxy esters | High | nih.gov |
| SOMO-activated (3+2) Coupling | Chiral amine + Oxidant | Aldehydes, Conjugated olefins | Substituted Pyrrolidines | High | acs.org |
Role as a Chiral Building Block in the Enantioselective Synthesis of Complex Molecules
Beyond its role in catalysis, the chiral pyrrolidine ring is a fundamental building block in the synthesis of numerous biologically active natural products, pharmaceuticals, and other complex organic molecules. mdpi.comnih.gov The use of pre-formed chiral pyrrolidine derivatives, such as those derived from proline or 4-hydroxyproline, is a common and efficient strategy for introducing a stereocenter into a target molecule, ensuring the production of optically pure compounds. mdpi.com
For example, the products obtained from the enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes serve as highly versatile chiral synthons. nih.gov The presence of three distinct functional groups in these products allows for their transformation into a variety of nonracemic chiral molecules, including γ-lactams (pyrrolidinones), 5-hydroxy-5-substituted levulinic acid derivatives, and δ-lactones. nih.gov This highlights how a single reaction utilizing a simple chiral precursor can provide access to a diverse range of complex structures. The enantiopure monopyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate is another example of an attractive intermediate for synthesizing chiral metal complexes. nih.gov
The pyrrolidine fragment is integral to the structure of many alkaloids like nicotine (B1678760) and serves as a precursor in the synthesis of tropane (B1204802) alkaloids such as atropine (B194438) and cocaine. mdpi.comwikipedia.org Its prevalence in nature and medicine underscores the importance of synthetic methods that utilize chiral pyrrolidine building blocks. mdpi.com
Catalytic Activity of Pyrrolidinone-Containing Systems beyond Asymmetric Induction (e.g., C-O bond cleavage)
While renowned for their role in asymmetric synthesis, pyrrolidinone-containing systems also exhibit catalytic activity in transformations where the primary goal is not the creation of stereocenters. A significant area of research involves the cleavage of inert chemical bonds, which allows for the "skeletal remodeling" of the pyrrolidine ring itself. chemrxiv.org
Recent advancements have demonstrated the reductive cleavage of the typically robust C–N bond in unstrained N-benzoyl pyrrolidines. acs.org This transformation is achieved through a combination of a Lewis acid (zinc triflate) and photoredox catalysis. chemrxiv.orgacs.org The Lewis acid is crucial for promoting a single-electron transfer from the photoredox catalyst to the amide carbonyl group, initiating the ring-opening process. acs.orgnih.gov This protocol is applicable to a wide range of pyrrolidine-containing molecules and enables the conversion of the pyrrolidine framework into other valuable structures like aziridines, γ-lactones, and tetrahydrofurans. acs.orgnih.gov This method represents a powerful strategy for expanding chemical diversity by deconstructing and re-editing the core ring structure of readily available pyrrolidines. chemrxiv.org
Q & A
Basic: What are the standard synthetic protocols for enantioselective synthesis of (S)-4-Methylpyrrolidin-2-one, and how is enantiomeric excess (ee) optimized?
Answer:
The synthesis of this compound typically involves catalytic asymmetric methods. A validated protocol uses a chiral catalyst (e.g., S9) in a reaction with optimized solvent systems (e.g., CH₂Cl₂/MeOH) and flash column chromatography for purification . Key steps include:
- Catalytic Step : Reaction conditions (e.g., 0.246 mmol catalyst loading, 98:2 CH₂Cl₂/MeOH eluent).
- Purification : Chromatography to isolate the enantiomerically enriched product (70% ee reported).
- Optimization : Adjusting catalyst loading, solvent polarity, and temperature to improve ee. For example, CSP-SFC analysis (retention times: 5.26 min for minor, 5.43 min for major enantiomer) guides iterative refinement .
Advanced: How can researchers resolve discrepancies in NMR or XRPD data when characterizing this compound derivatives?
Answer:
Contradictions in structural data (e.g., XRPD peak shifts or NMR splitting patterns) require:
- Cross-Validation : Compare experimental NMR (e.g., δH 1.16 ppm for methyl group ) with computational predictions (DFT calculations).
- Crystallographic Refinement : Use single-crystal X-ray diffraction to resolve ambiguous XRPD peaks (e.g., Table 2 in lists key diffraction angles and intensities).
- Dynamic NMR Studies : Analyze temperature-dependent NMR to detect conformational flexibility or rotamers .
Basic: What analytical techniques are critical for confirming the stereochemical purity of this compound?
Answer:
- Chiral Stationary Phase Supercritical Fluid Chromatography (CSP-SFC) : Resolves enantiomers (e.g., 70% ee in ).
- Optical Rotation : Compare [α]²²D = −4.0 (c = 0.10, CHCl₃) with literature values for enantiopure standards .
- Vibrational Circular Dichroism (VCD) : Validates absolute configuration via IR-based stereochemical analysis.
Advanced: What strategies are employed to study the structure-activity relationships (SAR) of this compound in drug discovery?
Answer:
SAR studies involve:
- Derivatization : Introduce substituents at the pyrrolidinone ring (e.g., 4-position modifications in ).
- Biological Assays : Test derivatives against target receptors (e.g., corticotropin-releasing factor-1 receptor antagonism ).
- Computational Modeling : Docking simulations (e.g., using InChIKey KWZTXRXMTGAEHY-KDYPRWQGNA-N ) to predict binding affinities.
Basic: How is this compound utilized as a chiral building block in pharmaceutical intermediates?
Answer:
Its rigid pyrrolidinone scaffold serves as a precursor for:
- Peptidomimetics : Incorporation into protease inhibitors via amide bond formation.
- Kinase Inhibitors : Functionalization at the 4-methyl group (e.g., coupling with pyridyl or benzisoxazole moieties ).
- Stereochemical Control : Retains chirality during downstream reactions (e.g., Grignard additions ).
Advanced: What mechanistic insights guide the catalytic desymmetrization of prochiral precursors to this compound?
Answer:
Mechanistic studies focus on:
- Transition-State Analysis : DFT calculations to model catalyst-substrate interactions (e.g., S9 catalyst ).
- Kinetic Resolution : Monitoring reaction rates for enantiomer differentiation.
- Isotope Labeling : ¹³C or ²H tracing to elucidate bond-forming steps in anhydride desymmetrization .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves and goggles to prevent skin/eye contact (LD₅₀ data in ).
- Ventilation : Use fume hoods due to volatility (bp 54–55°C ).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers leverage this compound in asymmetric organocatalysis?
Answer:
Applications include:
- H-Bond Catalysis : The lactam carbonyl acts as a hydrogen-bond acceptor in enantioselective aldol reactions.
- Chiral Auxiliaries : Temporary incorporation into substrates to control stereochemistry in C–C bond formations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
